molecular formula C5H7BrF2 B6250938 rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis CAS No. 2137582-13-7

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis

Cat. No.: B6250938
CAS No.: 2137582-13-7
M. Wt: 185
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Description

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis: is a cyclopropane derivative characterized by the presence of bromomethyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under controlled conditions.

    Bromomethylation: The introduction of the bromomethyl group is usually carried out via a halogenation reaction. This involves the use of bromine or a bromine-containing reagent in the presence of a catalyst.

    Difluoromethylation: The difluoromethyl group is introduced using a difluoromethylating agent, such as difluoromethyl iodide, under specific reaction conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted cyclopropane derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, potentially including carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound for studying the mechanisms of cyclopropane ring-opening and substitution reactions.

Biology and Medicine

    Pharmaceutical Research:

    Biochemical Studies: Used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agrochemicals: Possible applications in the synthesis of new pesticides or herbicides.

Mechanism of Action

The mechanism by which rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis exerts its effects involves interactions with specific molecular targets. For example, in pharmaceutical applications, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the bromomethyl group can facilitate binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-1-(chloromethyl)-2-(difluoromethyl)cyclopropane, cis
  • rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis
  • rac-(1R,2S)-1-(bromomethyl)-2-(methyl)cyclopropane, cis

Uniqueness

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis is unique due to the combination of bromomethyl and difluoromethyl groups, which impart distinct chemical and physical properties. The presence of the difluoromethyl group can enhance metabolic stability and lipophilicity, making it particularly valuable in pharmaceutical research.

Properties

CAS No.

2137582-13-7

Molecular Formula

C5H7BrF2

Molecular Weight

185

Purity

95

Origin of Product

United States

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